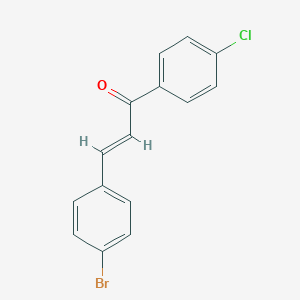
2-Bromodibenzo-p-dioxin
描述
2-Bromodibenzo-p-dioxin is a chemical compound with the formula C12H7BrO2. It has a molecular weight of 263.087 . It is structurally similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are notorious pollutants classified as persistent organic pollutants .
Molecular Structure Analysis
The molecular structure of 2-Bromodibenzo-p-dioxin is similar to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The ability of dioxins binding to AhR is mainly determined by molecular descriptors . More research is needed to understand the specific molecular structure of 2-Bromodibenzo-p-dioxin .Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromodibenzo-p-dioxin are not well-documented in the available literature .Physical And Chemical Properties Analysis
2-Bromodibenzo-p-dioxin has a molecular weight of 263.087 . The physical and chemical properties of dioxins are essential to understanding and modeling their environmental transport and transformation . More research is needed to understand the specific physical and chemical properties of 2-Bromodibenzo-p-dioxin .科学研究应用
Biological Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : 2-Bromodibenzo-p-dioxin is used to study the biological effects of these compounds (Mennear & Lee, 1994).
Structure-Activity Relationships and Anticancer Research : Its use extends to understanding structure-activity relationships, biologic and toxic effects, and potential roles in new anticancer drugs development (Mason et al., 1987).
Assessment of Humoral Immunity Potencies : It is also employed to assess the humoral immunity relative potencies of polybrominated dibenzo-p-dioxins and dibenzofurans (Frawley et al., 2014).
Study of Dioxin and Furan Formation Mechanisms : Researchers use it to understand the formation mechanisms of dioxins and furans during the combustion of brominated flame retardants (Zhang et al., 2016).
Endocrine Disruption Studies : It is known to modulate steroidogenic gene expression, potentially leading to endocrine disruption (Ding et al., 2007).
Investigating Teratogenic Effects : The compound has been identified as a potent mouse teratogen, inducing specific developmental abnormalities at low doses (Birnbaum et al., 1991).
Environmental Impact Studies : Studies include assessing its contribution to total dioxin toxic equivalencies and understanding its environmental impact, especially in aquatic environments (van den Berg et al., 2013).
Biomagnification and Bioaccumulation Analysis : Analysis of its storage and elimination in animal tissues, particularly in the context of biomagnification and bioaccumulation (Ivens et al., 1990).
安全和危害
未来方向
The widespread use and increasing inventory of brominated flame retardants (BFRs) have resulted in increasing emissions of PBDD/Fs, including 2-Bromodibenzo-p-dioxin. This has led to increased scientific interest in pollution and toxicology research . Future studies on dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation .
属性
IUPAC Name |
2-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCEGNAROQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872100 | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooxanthrene | |
CAS RN |
105906-36-3 | |
| Record name | 2-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



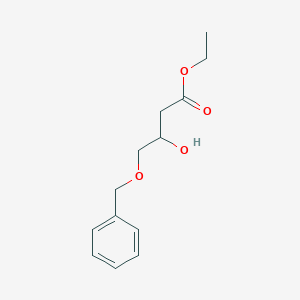
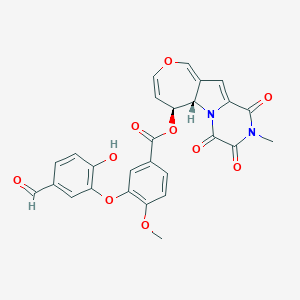
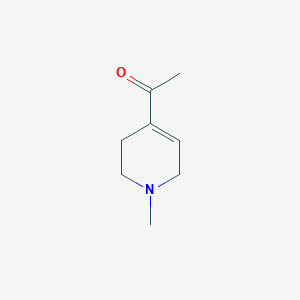
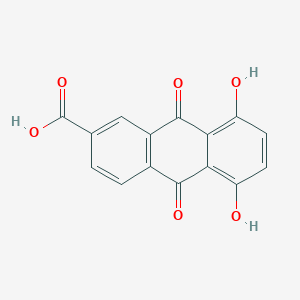
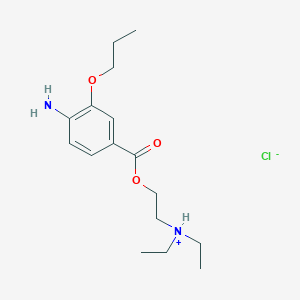
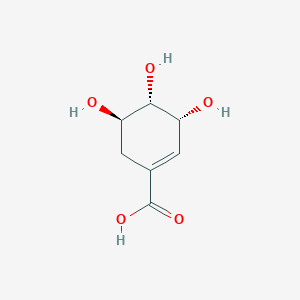

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
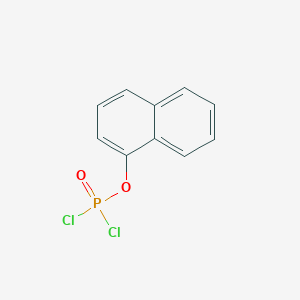
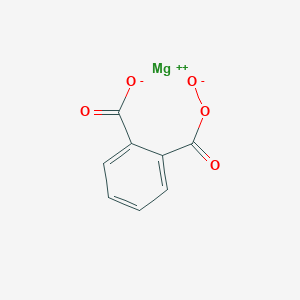

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
